molecular formula C21H19NO4 B2888256 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690213-84-4

3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2888256
CAS No.: 690213-84-4
M. Wt: 349.386
InChI Key: JEQINKRQPZVYNM-FMIVXFBMSA-N
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Description

3-[(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one (IUPAC name) is a chalcone-coumarin hybrid compound characterized by a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 8 and a dimethylamino-phenyl-propenoyl moiety at position 2. The compound was synthesized via Claisen-Schmidt condensation, yielding an 85% product with a melting point of 192°C . Key spectral data include:

  • IR: Peaks at 1712 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=C), and 1028 cm⁻¹ (C-O-C).
  • NMR: δ 2.9 ppm (6H, dimethylamino CH₃), δ 6.54–8.1 ppm (aromatic protons), and δ 191.0 ppm (carbonyl carbon).
  • Elemental Analysis: C 71.60%, H 5.10%, N 4.20%, consistent with the molecular formula C₂₀H₁₇NO₄ .

The compound’s structure combines the photophysical properties of coumarins with the biological activity of chalcones, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-22(2)16-10-7-14(8-11-16)9-12-18(23)17-13-15-5-4-6-19(25-3)20(15)26-21(17)24/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQINKRQPZVYNM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one typically involves the condensation reaction between 3-acetylcoumarin and 4-(dimethylamino)benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it undergoes a reaction with hypochlorite ions, leading to a change in its fluorescence properties. This change can be detected and measured, allowing for the quantification of hypochlorite ions in various samples . In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Features Reference ID
Target Compound C₂₀H₁₇NO₄ 8-OCH₃, 3-(dimethylamino-propenoyl) 192 High yield (85%), strong C=O IR signal
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one C₁₇H₁₆FNO 4-F, 3-(dimethylamino-propenoyl) N/A Fluorine substituent enhances polarity; dihedral angle 7.14°–56.26°
6-[(2E)-3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one C₁₈H₂₁NO₄ 7-OH, 8-CH₃, 4-propyl, 3-propenoyl N/A Additional alkyl/hydroxy groups increase hydrophilicity
3-[(E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one C₁₈H₁₁Cl₂O₄ 4-OH, 3-(2,4-Cl₂-phenyl-propenoyl) N/A Electronegative Cl substituents enhance reactivity
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one C₂₂H₂₂O₆ Benzodioxol, chroman-methoxy N/A Complex bicyclic structure; triclinic crystal system (P1)

Functional Group Impact on Properties

  • Methoxy vs. Hydroxy : Methoxy groups increase lipophilicity, while hydroxy groups (as in ) facilitate hydrogen bonding.
  • Halogen Substituents : Chlorine or fluorine atoms (e.g., ) alter electronic distribution and binding affinity in biological targets.

Biological Activity

The compound 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one , also known as a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N1O4C_{20}H_{19}N_{1}O_{4} with a molecular weight of approximately 349.38 g/mol. Its structure features a coumarin moiety, which is known for various biological activities.

Anti-Cancer Activity

Research has indicated that this compound exhibits significant anti-cancer properties. A study demonstrated that it induces apoptotic cell death in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors such as Fas and DR3. The compound's effectiveness was shown to be dose-dependent, with notable inhibitory effects on tumor growth in vivo at doses ranging from 2.5 mg/kg to 5 mg/kg in mouse models .

Table 1: Summary of Anti-Cancer Effects

Cell LineIC50 (µg/ml)Mechanism of Action
HCT11615Activation of Fas and DR3
SW48010Inhibition of STAT3 and NF-κB pathways

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It was found to inhibit monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. The inhibition of MAO-B by this compound showed an IC50 value of 0.51 µM, indicating strong potential for treating conditions like Alzheimer's disease .

Table 2: MAO Inhibition Activity

CompoundMAO-B IC50 (µM)Selectivity Index
This compound0.51>78.4

Anti-Inflammatory Activity

In addition to its anti-cancer and neuroprotective effects, this compound has shown anti-inflammatory activity by inhibiting key inflammatory mediators. Studies indicate that it can reduce the expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Case Studies

  • Colon Cancer Study : In a controlled experiment involving mice with induced colon cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its efficacy as an anti-cancer agent.
  • Neuroprotection Study : A study investigating the effects on neurodegenerative models found that administration of the compound improved cognitive function and reduced neuronal death.

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